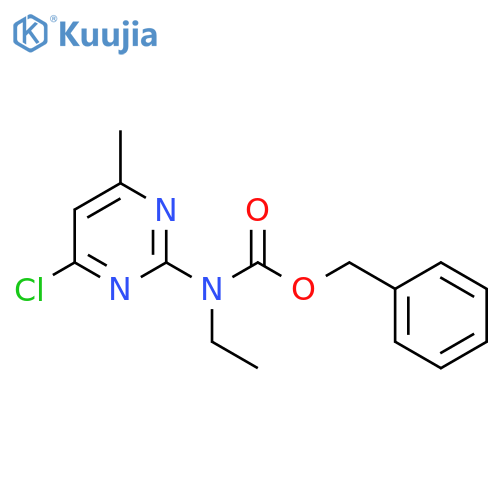Cas no 2680742-47-4 (benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate)

2680742-47-4 structure
商品名:benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
- 2680742-47-4
- EN300-28291407
-
- インチ: 1S/C15H16ClN3O2/c1-3-19(14-17-11(2)9-13(16)18-14)15(20)21-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
- InChIKey: GAZZNMOZBSRNBA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)N=C(N=1)N(C(=O)OCC1C=CC=CC=1)CC
計算された属性
- せいみつぶんしりょう: 305.0931045g/mol
- どういたいしつりょう: 305.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 55.3Ų
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291407-0.05g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28291407-0.1g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28291407-2.5g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28291407-1.0g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28291407-10.0g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28291407-0.25g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28291407-1g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28291407-0.5g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28291407-5.0g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28291407-5g |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate |
2680742-47-4 | 5g |
$3520.0 | 2023-09-08 |
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
2680742-47-4 (benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
